N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine
Brand Name: Vulcanchem
CAS No.: 142920-57-8
VCID: VC21495697
InChI: InChI=1S/C11H18N2/c1-13-8-4-7-11(13)9-12-10-5-2-3-6-10/h4,7-8,10,12H,2-3,5-6,9H2,1H3
SMILES: CN1C=CC=C1CNC2CCCC2
Molecular Formula: C11H18N2
Molecular Weight: 178.27g/mol

N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine

CAS No.: 142920-57-8

Cat. No.: VC21495697

Molecular Formula: C11H18N2

Molecular Weight: 178.27g/mol

* For research use only. Not for human or veterinary use.

N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine - 142920-57-8

Specification

CAS No. 142920-57-8
Molecular Formula C11H18N2
Molecular Weight 178.27g/mol
IUPAC Name N-[(1-methylpyrrol-2-yl)methyl]cyclopentanamine
Standard InChI InChI=1S/C11H18N2/c1-13-8-4-7-11(13)9-12-10-5-2-3-6-10/h4,7-8,10,12H,2-3,5-6,9H2,1H3
Standard InChI Key XMXUOSCHRJKXOX-UHFFFAOYSA-N
SMILES CN1C=CC=C1CNC2CCCC2
Canonical SMILES CN1C=CC=C1CNC2CCCC2

Introduction

Chemical Identification and Properties

ParameterValue
CAS Number142920-57-8
IUPAC NameN-[(1-methylpyrrol-2-yl)methyl]cyclopentanamine
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Standard InChIInChI=1S/C11H18N2/c1-13-8-4-7-11(13)9-12-10-5-2-3-6-10/h4,7-8,10,12H,2-3,5-6,9H2,1H3
Standard InChIKeyXMXUOSCHRJKXOX-UHFFFAOYSA-N
SMILESCN1C=CC=C1CNC2CCCC2
Canonical SMILESCN1C=CC=C1CNC2CCCC2
PubChem Compound ID834380

This comprehensive set of identifiers provides multiple standardized methods for referencing this compound in chemical databases, literature, and regulatory documentation.

Structural Characteristics

N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine features a distinctive molecular architecture comprised of three main structural components: a pyrrole ring with an N-methyl substituent, a cyclopentane ring, and a methylamine bridge connecting these two ring systems. The pyrrole moiety consists of a five-membered aromatic heterocycle containing one nitrogen atom, which is methylated to form a 1-methyl-1H-pyrrole unit. This N-methylation is significant as it prevents the pyrrole nitrogen from participating in hydrogen bonding as a donor, though it retains its aromatic character and electron-rich nature. The cyclopentane component is a saturated five-membered carbocyclic ring that contributes to the compound's conformational flexibility and hydrophobic properties. These two ring systems are connected via a methylamine bridge (-CH₂-NH-), which introduces a secondary amine functionality into the molecule, creating a potential site for hydrogen bonding, nucleophilic reactions, and acid-base interactions.

The structural arrangement of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine confers specific electronic and steric properties that influence its chemical behavior. The pyrrole system, being aromatic and electron-rich, can participate in electrophilic aromatic substitution reactions, while the secondary amine linkage represents a nucleophilic center capable of engaging in various chemical transformations. The cyclopentane ring introduces conformational constraints and hydrophobic character to the molecule, which could influence its binding interactions with biological targets or its solubility profile in different solvents. The presence of two nitrogen atoms with different electronic environments—one as part of an aromatic system and the other as a secondary amine—creates distinct basic sites with potentially different pKa values, influencing the compound's acid-base properties and its behavior in solution.

Functional Group Analysis

The functional groups present in N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine dictate its chemical reactivity and potential applications. The most prominent functional features include:

Analytical Characterization

The analytical characterization of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine would typically involve a combination of spectroscopic, spectrometric, and chromatographic techniques to confirm its structure and assess its purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, would provide valuable information about the compound's structural features, including the presence of the N-methyl group, the pyrrole ring protons, the methylene bridge, and the cyclopentane ring system. The pyrrole ring protons would display characteristic signals in the aromatic region (typically δ 6.0-7.0 ppm), while the N-methyl group would appear as a singlet in the region of δ 3.5-4.0 ppm. The methylene bridge connecting the pyrrole and cyclopentane moieties would likely appear as a singlet or doublet in the region of δ 3.5-4.5 ppm, depending on coupling with the NH proton.

Mass spectrometry would be essential for confirming the molecular weight of the compound and providing fragmentation patterns characteristic of its structural features. The molecular ion peak would be expected at m/z 178, corresponding to the molecular weight of C₁₁H₁₈N₂, with fragment ions potentially arising from cleavage of the C-N bond between the methylene bridge and the cyclopentane ring or the pyrrole moiety. Infrared (IR) spectroscopy would provide information about functional groups present in the molecule, with potential absorption bands corresponding to N-H stretching (3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic regions (2800-3100 cm⁻¹), and C=C stretching of the pyrrole ring (1400-1600 cm⁻¹).

High-performance liquid chromatography (HPLC) or gas chromatography (GC) could be employed to assess the purity of the compound and to separate it from potential impurities or structural isomers. These techniques, possibly coupled with mass spectrometry (LC-MS or GC-MS), would provide sensitive and specific methods for identification and quantification of the compound in various matrices. X-ray crystallography, if suitable crystals could be obtained, would provide definitive confirmation of the three-dimensional structure and absolute configuration of the molecule, offering insights into bond lengths, bond angles, and the spatial arrangement of the pyrrole and cyclopentane moieties relative to each other.

Related Compounds and Structural Analogues

N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine belongs to a broader class of compounds featuring pyrrole-based structures linked to cyclic amines. A closely related structural analogue identified in the search results is N-[(1-Methyl-1H-pyrrol-2-yl)methyl]-1-pentanamine (CAS: 774555-56-5), which differs only in the replacement of the cyclopentyl ring with a linear pentyl chain . This compound shares several structural features with our target compound, including the N-methylated pyrrole ring and the methylamine linker, but exhibits slightly different physicochemical properties due to the linear versus cyclic nature of the amine component. For instance, N-[(1-Methyl-1H-pyrrol-2-yl)methyl]-1-pentanamine has a reported density of 0.9±0.1 g/cm³ compared to 1.1±0.1 g/cm³ for the cyclopentyl derivative, and a slightly lower boiling point of 265.8±15.0 °C compared to 286.7±15.0 °C for the cyclopentyl compound .

Other structurally related compounds include various pyrrole derivatives functionalized at the 2-position, such as 1-(1-methyl-1H-pyrrol-2-yl)methanamine, which represents the simplest analogue lacking the cyclopentyl or other amine substituent . This compound serves as a fundamental building block for more complex pyrrole-based structures and may share similar synthetic pathways with our target compound. More complex related structures include the 9H-pyrrolo[1,2-a]indole derivatives, which represent fused heterocyclic systems incorporating the pyrrole moiety into a more rigid framework . These compounds have been investigated for various applications, including as potential antitumor agents, highlighting the pharmacological relevance of pyrrole-containing heterocycles.

The structural relationships between N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine and these analogues provide valuable context for understanding its potential chemical behaviors, reactivity patterns, and applications. The similarities in core structure but differences in peripheral substituents or ring systems offer opportunities for comparative studies of structure-property relationships within this class of compounds .

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